2-Fluorophenol

描述

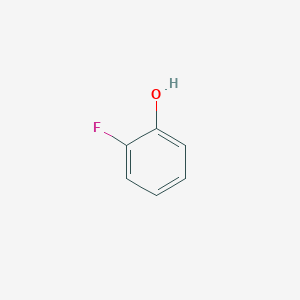

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHFGHLXUCOHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047745 | |

| Record name | 2-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-fluorophenol appears as liquid or crystalline solid melting at 14-16 °C. Corrosive. Density 1.246 g / cm3., Liquid or solid; mp = 14-16 deg C; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

304 to 306 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | 2-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-12-4 | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9OW1NLY9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

61 °F (NTP, 1992) | |

| Record name | 2-FLUOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20416 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

physical and chemical properties of 2-Fluorophenol

An In-depth Technical Guide to 2-Fluorophenol for Researchers and Drug Development Professionals

Introduction

This compound is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its unique properties, derived from the presence of a fluorine atom ortho to the hydroxyl group on the benzene (B151609) ring, make it a valuable building block in medicinal chemistry and materials science.[1] The fluorine substituent can significantly influence the molecule's reactivity, acidity, and biological activity. This guide provides a comprehensive overview of the , along with relevant experimental protocols and reaction pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented, providing a solid foundation for its application in research and development. It appears as a colorless to light yellow liquid or a low-melting crystalline solid.[1][3]

General Properties

| Property | Value | Source |

| CAS Number | 367-12-4 | [4][5] |

| Molecular Formula | C6H5FO | [1][5] |

| Molecular Weight | 112.10 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid or low melting solid | [1] |

Physical Properties

| Property | Value | Source |

| Melting Point | 12 to 16.1 °C | [1][3][5] |

| Boiling Point | 152 to 172 °C | [1][4][5] |

| Density | 1.22 to 1.256 g/mL at 25 °C | [4][5] |

| Refractive Index | 1.511 at 20 °C | [5] |

| Vapor Pressure | 1.19 mmHg | [3] |

| Solubility in Water | 37.7 to 80.72 g/L at 25 °C | [6][7] |

| logP (Octanol/Water Partition Coefficient) | 1.76 | [8] |

Acidity

| Property | Value | Source |

| pKa | 8.7 to 8.73 at 25 °C | [6][9][10] |

Safety and Hazards

| Property | Value | Source |

| Flash Point | 46 to 47 °C | [4] |

| Hazard Class | 3 (Flammable Liquid) | [4] |

| GHS Hazard Statements | H226, H302, H312, H315, H319, H332 | [3][11] |

Chemical Reactivity and Synthesis

This compound's reactivity is characterized by the interplay between the activating hydroxyl group and the deactivating but ortho, para-directing fluorine atom. It readily undergoes electrophilic aromatic substitution reactions.[1]

Key Reactions

-

Nitration: this compound can be nitrated rapidly, even with dilute nitric acid.[12][13]

-

Sulfonation: It undergoes sulfonation very readily, for instance, with concentrated sulfuric acid at room temperature.[12][13]

-

Halogenation: It can be halogenated to produce compounds like 2-chloro-6-fluorophenol.[14]

-

Acidity: As a weak organic acid, it reacts with bases.[12][13]

The following diagram illustrates a general workflow for an electrophilic aromatic substitution reaction of this compound.

Caption: Workflow for Electrophilic Aromatic Substitution of this compound.

Experimental Protocols

Synthesis of this compound via Diazotization of o-Fluoroaniline

A common method for the preparation of this compound is the diazotization of o-fluoroaniline followed by hydrolysis.[14]

Methodology:

-

o-Fluoroaniline is dissolved in a dilute acid solution (e.g., sulfuric acid).

-

The solution is cooled to a low temperature (typically 0-5 °C).

-

A solution of sodium nitrite (B80452) is added dropwise to the cooled o-fluoroaniline solution to form the diazonium salt.

-

The resulting diazonium salt solution is then heated, leading to hydrolysis and the formation of this compound.

-

The product can be isolated and purified using techniques such as steam distillation or extraction followed by distillation.

The logical steps for this synthesis are depicted in the following diagram.

Caption: Synthesis of this compound from o-Fluoroaniline.

Acidity of Fluorophenol Isomers

The position of the fluorine atom on the phenol (B47542) ring significantly impacts the acidity of the molecule. This compound is more acidic than 3-fluorophenol (B1196323) and 4-fluorophenol.[9][10] This is due to the electron-withdrawing inductive effect of the fluorine atom, which stabilizes the phenoxide ion formed upon deprotonation.[9] The closer the fluorine atom is to the hydroxyl group, the stronger this effect.

The pKa values for the fluorophenol isomers are as follows:

The relationship between the position of the fluorine atom and the acidity is illustrated below.

Caption: Factors influencing the acidity of fluorophenol isomers.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] The introduction of fluorine into drug molecules can enhance their metabolic stability, binding affinity, and bioavailability.[1] It is used in the development of a range of therapeutic agents, including new fluorinated antibacterial and anti-inflammatory drugs.[14] For example, it is a competitive inhibitor in the oxidation of L-DOPA, a precursor to dopamine (B1211576) used in the treatment of Parkinson's disease.[6][13]

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined set of physical and chemical properties. Its unique reactivity and the influence of the fluorine substituent make it an important building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in research and industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 367-12-4,this compound | lookchem [lookchem.com]

- 3. This compound | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound 98 367-12-4 [sigmaaldrich.com]

- 6. This compound CAS#: 367-12-4 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound [stenutz.eu]

- 9. quora.com [quora.com]

- 10. organicchemistryworld.quora.com [organicchemistryworld.quora.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. This compound | 367-12-4 [chemicalbook.com]

- 14. Page loading... [guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Fluorophenol

This guide provides a comprehensive overview of this compound (o-Fluorophenol), a versatile aromatic compound. It details its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, particularly within the realm of drug development and organic synthesis.

Molecular Structure and Identifiers

This compound is an aromatic organic compound characterized by a fluorine atom positioned ortho to a hydroxyl group on a benzene (B151609) ring.[1][2] This specific arrangement of functional groups imparts unique chemical reactivity and properties.[2]

The fundamental identifiers and structural details are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | o-Fluorophenol, 1-Fluoro-2-hydroxybenzene[3] |

| CAS Number | 367-12-4[4] |

| Molecular Formula | C₆H₅FO[3][4] |

| Molecular Weight | 112.10 g/mol [3][5] |

| Canonical SMILES | C1=CC=C(C(=C1)O)F[3] |

| InChI | InChI=1S/C6H5FO/c7-5-3-1-2-4-6(5)8/h1-4,8H[3][4] |

| InChIKey | HFHFGHLN-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound appears as a colorless to light yellow liquid or a low-melting crystalline solid.[2][3][6][7] It is a corrosive compound.[3][6][7] Due to the electron-withdrawing effect of the fluorine atom, its acidity is greater than that of phenol.[8] It is soluble in common organic solvents like dichloromethane (B109758) and tetrahydrofuran, as well as in alkaline aqueous solutions.[8]

The key physical and chemical properties are presented in the table below for easy reference.

| Property | Value |

| Melting Point | 12 to 16.1 °C (61 °F)[3][6][7][9] |

| Boiling Point | 151-152 °C (304-306 °F) at 760 mmHg[1][3][7] |

| Density | 1.246 - 1.256 g/mL at 25 °C[3][6][9] |

| Flash Point | 46 °C (114.8 °F)[9] |

| Refractive Index | n20/D 1.511[6][9] |

| Vapor Pressure | 1.19 mmHg[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data from various techniques are widely available.

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (GC-MS) | m/z Top Peaks: 112 (99.99), 64 (67.80), 63 (52.93), 83 (49.65), 92 (43.60)[3] |

| ¹H NMR | Spectra available for structural confirmation.[10] |

| ¹³C NMR | Spectra available for structural analysis.[3] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, typically run between salt plates.[3] |

Synthesis and Experimental Protocols

This compound is an important pharmaceutical intermediate, and several methods for its preparation have been developed.[11]

Common Synthesis Methods:

-

Diazotization Hydrolysis of o-Fluoroaniline : This is a commonly used method where o-fluoroaniline is used as the raw material, diazotized with sodium nitrite, and then hydrolyzed in dilute acid at high temperatures.[11] This method is noted for its simple operation and mild reaction conditions.[11]

-

Low-Temperature Fluorination of Phenol : Phenol is dissolved in a solvent, cooled, and then fluorine gas diluted with nitrogen is introduced.[11] This process yields a mixture of o-fluorophenol and p-fluorophenol.[11]

-

Hydrolysis of o-Fluorobromobenzene : This method involves reacting o-fluorobromobenzene with barium hydroxide, water, and a catalyst in an autoclave at high temperatures to produce this compound with a relatively high yield.[11]

-

Selective Synthesis from tert-Butylphenol Derivatives : A method has been described for the selective synthesis of fluorophenol derivatives starting from tert-butylphenol derivatives and fluorinating reagents, followed by deprotection using an aluminum chloride catalyst.[12]

Example Experimental Protocol: Nitration of this compound

A representative reaction is the preparation of 2-fluoro-4-nitrophenol.[11]

-

Nitrosation Reaction : this compound is used as the raw material and undergoes nitrosation in the presence of dilute hydrochloric acid (15-20%) and a nitrosation reagent like sodium nitrite.[11] The reaction is maintained at a temperature of -5 to 5 °C to generate 2-fluoro-4-nitrosophenol.[11]

-

Oxidation Reaction : The resulting 2-fluoro-4-nitrosophenol is then oxidized with dilute nitric acid to yield the final product, 2-fluoro-4-nitrophenol.[11]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block in various chemical industries, especially for pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, stability, and lipophilicity, making fluorinated compounds highly desirable in drug design.[11][13]

-

Pharmaceutical Intermediate : It is a crucial intermediate for synthesizing new fluorinated antibacterial and anti-inflammatory drugs.[1][11] The presence of the fluorine atom can enhance the efficacy and specificity of drug formulations.[1]

-

Agrochemical Synthesis : It serves as a precursor for herbicides and insecticides.[1][11]

-

Material Science : this compound is used in the creation of liquid crystal materials, specialty polymers, dyes, and pigments.[1][11]

-

Biochemical Research : It has been studied as a competitive inhibitor in the oxidation of 3,4-dihydroxyphenylalanine (L-DOPA), a precursor to catecholamines used in treating Parkinson's disease.[6] It can also be utilized as a sole carbon energy source for certain bacteria.[6]

Visualizations

Logical Relationship of this compound

The following diagram illustrates the central role of this compound, connecting its fundamental properties to its synthesis and diverse applications.

Caption: Logical diagram of this compound's properties and applications.

Experimental Workflow: Synthesis and Purification

This diagram outlines a typical workflow for the synthesis of a this compound derivative, followed by purification.

Caption: A typical experimental workflow for synthesis and purification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2-fluoro- [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 367-12-4 [chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound(367-12-4) 1H NMR spectrum [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. CN104844399B - A kind of method synthesizing this compound compound - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Fluorophenol from o-Fluoroaniline

This technical guide provides a comprehensive overview of the synthesis of this compound from o-fluoroaniline, a common and important transformation in the production of pharmaceutical intermediates and other fine chemicals. The primary method detailed is the diazotization of o-fluoroaniline followed by hydrolysis.

Synthetic Pathway Overview

The conversion of o-fluoroaniline to this compound is a classic example of a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate. The overall transformation can be broken down into two key steps:

-

Diazotization: The primary amine group of o-fluoroaniline is converted into a diazonium salt using a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

-

Hydrolysis: The diazonium salt is subsequently hydrolyzed, typically by heating in an acidic aqueous solution, to yield the desired this compound.

The following diagram illustrates the overall synthetic workflow.

Caption: Overall synthetic workflow for the preparation of this compound.

Reaction Mechanism

The reaction proceeds through the formation of an o-fluorobenzenediazonium salt, which is a versatile intermediate. The subsequent hydrolysis involves the nucleophilic attack of water on the diazonium salt, leading to the liberation of nitrogen gas and the formation of the phenol.

An In-depth Technical Guide to the Solubility of 2-Fluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-fluorophenol in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug development, and various chemical processes. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents logical workflows to guide researchers in their laboratory practices.

Physicochemical Properties of this compound

This compound is a halogenated aromatic organic compound. Its physical and chemical characteristics, particularly its polarity imparted by the hydroxyl group and the fluorine atom, significantly influence its solubility profile.

| Property | Value | Reference |

| Molecular Formula | C₆H₅FO | [1] |

| Molecular Weight | 112.1 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Melting Point | 16.1 °C | [1] |

| Boiling Point | 171-172 °C at 741 mmHg | [1] |

| Density | 1.256 g/mL at 25 °C | [1] |

| pKa | 8.73 at 25 °C | [1] |

Solubility of this compound

Aqueous Solubility

The solubility of this compound in water has been reported with some variation. One source indicates a solubility of 37.7 g/L, while another reports it as 80.72 g/L at 25 °C[1][3]. It is also described as "slightly soluble" in water. The presence of the hydroxyl group allows for hydrogen bonding with water, while the fluorinated benzene (B151609) ring contributes to its hydrophobic character.

Solubility in Organic Solvents

This compound is generally considered to be soluble in many common organic solvents. This is due to the interplay of the polar hydroxyl group and the fluorinated aromatic ring, which can interact with a range of solvent polarities.

Table of this compound Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations / Reference |

| Alcohols | Methanol | Not Specified | Soluble | A solution of 1000 µg/mL is commercially available, indicating good solubility. |

| Ethanol | Not Specified | Expected to be soluble | Phenols are generally soluble in alcohols[4]. | |

| Propanol | Not Specified | Expected to be soluble | Similar polarity to other short-chain alcohols. | |

| Butanol | Not Specified | Expected to be soluble | As the alkyl chain length increases, solubility may decrease slightly[5]. | |

| Ketones | Acetone | Not Specified | Soluble | A solution of 0.1 mg/mL is commercially available, and phenols are generally miscible with acetone[2][4]. |

| Methyl Ethyl Ketone | Not Specified | Expected to be soluble | Similar solvent properties to acetone. | |

| Esters | Ethyl Acetate | Not Specified | Expected to be soluble | A moderately polar aprotic solvent. |

| Ethers | Diethyl Ether | Not Specified | Soluble | Phenols are generally very soluble in ether[4]. |

| Tetrahydrofuran (THF) | Not Specified | Soluble | A polar aprotic solvent capable of solvating both polar and non-polar compounds. | |

| Aromatic Hydrocarbons | Toluene | Not Specified | Expected to be soluble | The aromatic ring of this compound should interact favorably with toluene. |

| Aliphatic Hydrocarbons | Hexane | Not Specified | Sparingly soluble to insoluble | The high polarity of the hydroxyl group limits solubility in non-polar solvents like hexane. |

| Cyclohexane | Not Specified | Sparingly soluble to insoluble | Similar to hexane, its non-polar nature makes it a poor solvent for this compound. | |

| Chlorinated Solvents | Dichloromethane | Not Specified | Soluble | A common solvent for many organic compounds. |

| Amides | Dimethylformamide (DMF) | Not Specified | Expected to be highly soluble | A polar aprotic solvent with a strong ability to dissolve a wide range of compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Not Specified | Expected to be highly soluble | A highly polar aprotic solvent known for its excellent solvating power. |

Note: "Expected to be soluble" is based on the general solubility of phenols and the physicochemical properties of this compound. Experimental verification is recommended for precise quantitative data.

Experimental Protocols for Solubility Determination

The following section details the methodologies for the experimental determination of this compound solubility. The shake-flask method is the most common and reliable technique for determining thermodynamic solubility[6].

Shake-Flask Method

This method involves equilibrating an excess amount of the solute in a solvent at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials with septa

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the respective organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any microscopic undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.

-

Gravimetric Method

For solvents with low volatility, a gravimetric method can be employed as a simpler alternative for quantification.

Procedure:

-

Follow steps 1-3 of the Shake-Flask Method to obtain a clear, saturated solution.

-

Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause the sublimation or degradation of this compound.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in g/100 mL. This method should also be performed in triplicate[7][8].

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the general factors influencing the solubility of a phenolic compound.

Experimental workflow for determining the solubility of this compound.

Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is governed by its molecular structure, which allows for interactions with a variety of solvent types. While precise quantitative data is limited in the public domain, this guide provides a foundational understanding of its expected solubility profile and detailed experimental protocols for its determination. For critical applications in pharmaceutical development and chemical synthesis, it is imperative that researchers perform experimental solubility studies to obtain accurate data for their specific solvent systems and conditions. The provided workflows and methodologies offer a robust starting point for these investigations.

References

- 1. This compound | 367-12-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 367-12-4 [m.chemicalbook.com]

- 4. Phenol Solubility Data Overview | PDF | Solubility | Chemical Substances [scribd.com]

- 5. chem.latech.edu [chem.latech.edu]

- 6. researchgate.net [researchgate.net]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

pKa value of 2-Fluorophenol and its acidity

An In-depth Technical Guide on the pKa and Acidity of 2-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity of this compound, contextualized by its pKa value. It delves into the underlying electronic effects governing its acidic strength relative to phenol (B47542) and its isomers. Furthermore, it outlines a standard experimental protocol for the determination of pKa values for phenolic compounds.

Quantitative Acidity Data: pKa Values

The acidity of a compound is quantitatively expressed by its pKa value; a lower pKa value corresponds to a stronger acid. The pKa of this compound and related compounds are summarized below.

| Compound | pKa Value (at 25°C) |

| This compound | 8.7 [1][2][3][4][5][6] |

| 3-Fluorophenol | 9.3[1][2][3][5][6] |

| 4-Fluorophenol (B42351) | 9.9[1][2][3][4][5][6] |

| Phenol | 10.0[3][5][6] |

| Cyclohexanol | 16.0[3][6] |

From the data, the acidity trend is established as: This compound > 3-Fluorophenol > 4-Fluorophenol > Phenol .

Core Concepts of Acidity in Substituted Phenols

The acidity of phenols is significantly influenced by the nature and position of substituents on the aromatic ring. This is primarily due to the stability of the conjugate base (the phenoxide ion) formed upon deprotonation.

-

Phenol vs. Alcohols : Phenols are considerably more acidic than alcohols (like cyclohexanol) because the negative charge on the oxygen of the phenoxide ion is delocalized across the benzene (B151609) ring through resonance, leading to greater stability.[7][8]

-

Effect of Substituents : Electron-withdrawing groups (EWGs) attached to the benzene ring increase the acidity of phenol.[7][9][10] They do so by further delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[8] Conversely, electron-donating groups (EDGs) decrease acidity.

The Role of the Fluorine Substituent

The fluorine atom in fluorophenols exerts two opposing electronic effects:

-

Inductive Effect (-I) : As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bonds. This effect stabilizes the phenoxide ion and increases acidity. The inductive effect is distance-dependent, weakening as the distance from the hydroxyl group increases.

-

Resonance Effect (+R) : The lone pairs of electrons on the fluorine atom can be donated to the benzene ring through resonance (pi-donation). This effect increases electron density in the ring, which destabilizes the phenoxide ion and decreases acidity.

Acidity of Fluorophenol Isomers

The final acidity of each fluorophenol isomer is determined by the net outcome of these two effects.

-

This compound (ortho-isomer) : The fluorine atom is in close proximity to the hydroxyl group. This proximity maximizes the electron-withdrawing inductive effect (-I), which strongly stabilizes the resulting 2-fluorophenoxide ion.[1][4] This potent inductive effect outweighs the opposing resonance effect, making this compound the most acidic among the fluorophenol isomers.[4][11]

-

3-Fluorophenol (meta-isomer) : At the meta position, the resonance effect (+R) does not extend to the oxygen atom. Therefore, only the inductive effect (-I) is operative in stabilizing the phenoxide ion. However, being further away than in the ortho position, the inductive effect is weaker, resulting in intermediate acidity.

-

4-Fluorophenol (para-isomer) : At the para position, both the inductive (-I) and resonance (+R) effects are at play. The electron-donating resonance effect partially counteracts the electron-withdrawing inductive effect.[12][13] This near-cancellation of effects results in 4-fluorophenol having an acidity very similar to that of unsubstituted phenol.[13]

The logical relationship governing the acidity of this compound is visualized below.

Caption: Factors influencing the increased acidity of this compound.

Experimental Protocol: Spectrometric pKa Determination

A widely used method for determining the pKa of phenolic compounds is UV-Vis spectrophotometry. This technique relies on the principle that the acidic (protonated) and basic (deprotonated) forms of the compound have distinct absorption spectra.

Workflow

Caption: Workflow for spectrometric determination of pKa.

Detailed Methodology[14]

-

Materials and Reagents :

-

This compound of high purity.

-

Solvent system (e.g., a 10% v/v acetonitrile-water mixture to ensure solubility).

-

Buffer components (e.g., phosphate, borate, citrate) to cover the desired pH range.

-

An inert salt (e.g., KCl) to maintain constant ionic strength (e.g., 0.1 M).

-

Calibrated pH meter and electrode system.

-

UV-Vis spectrophotometer.

-

-

Procedure :

-

Electrode Calibration : Calibrate the pH electrode system potentiometrically, for instance, using Gran's method, to ensure accurate pH measurements in the specific solvent mixture.

-

Solution Preparation : Prepare a stock solution of this compound. For each measurement, create a series of solutions by mixing the stock solution with the various buffer solutions to achieve a range of pH values. Ensure the final concentration of this compound and the ionic strength are constant across all samples.

-

Spectral Measurement : For each prepared solution, record the full UV-Vis absorption spectrum (e.g., from 200-500 nm) at a constant temperature (e.g., 25°C).

-

Data Processing : Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) species. Plot the absorbance at this wavelength against the measured pH for each solution.

-

pKa Calculation : The pKa is the pH at which the concentrations of the acidic and basic forms are equal. This corresponds to the inflection point of the resulting absorbance vs. pH curve. The data can be fitted to a sigmoidal curve or analyzed using specialized software that employs algorithms to determine stability constants from absorbance readings to derive a precise pKa value.

-

References

- 1. quora.com [quora.com]

- 2. organicchemistryworld.quora.com [organicchemistryworld.quora.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]

- 5. Solved Consider the following phenols and their pkas. OH F | Chegg.com [chegg.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 8. Khan Academy [khanacademy.org]

- 9. Effect of Substituents On Acidity of Phenol | PDF | Language Arts & Discipline | Foreign Language Studies [scribd.com]

- 10. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. why is para chloro phenol more acidic than para fluoro phenol?i have - askIITians [askiitians.com]

An In-depth Technical Guide to the Health and Safety of 2-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive health and safety information for 2-Fluorophenol (CAS No. 367-12-4), a versatile aromatic compound often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Due to its hazardous properties, a thorough understanding of its safe handling, storage, and emergency procedures is critical for all laboratory personnel.

Physical and Chemical Properties

This compound is a flammable, corrosive, colorless to light yellow liquid or crystalline solid.[1][3] Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FO | [4][5][6] |

| Molecular Weight | 112.10 g/mol | [6][7][8] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [1] |

| Melting Point | 16.1 °C (61 °F) | [5][7] |

| Boiling Point | 171-172 °C at 741 mmHg | [3] |

| Density | 1.256 g/mL at 25 °C | [1][3] |

| Flash Point | 46 °C (114.8 °F) | [9] |

| Vapor Pressure | 1.19 - 2.9 mmHg at 25°C | [4][5] |

| Solubility | Soluble in water, dichloromethane, and tetrahydrofuran | [2][9][10] |

| Refractive Index | n20/D 1.511 | [3][11] |

| LogP (Octanol/Water) | 1.71 | [5][10] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. It is a flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[6][8] It causes skin and serious eye irritation.[4][9]

Table 2: GHS Hazard Identification and Classification

| Hazard | GHS Classification & Code | Signal Word | Source(s) |

| Flammability | Flammable Liquid, Category 3 (H226) | Warning | [4][6][9] |

| Acute Toxicity (Oral) | Acute Toxicity, Category 4 (H302) | Warning | [4][6][8] |

| Acute Toxicity (Dermal) | Acute Toxicity, Category 4 (H312) | Warning | [4][6][8] |

| Acute Toxicity (Inhalation) | Acute Toxicity, Category 4 (H332) | Warning | [4][6][8] |

| Skin Corrosion/Irritation | Skin Irritation, Category 2 (H315) | Warning | [4][8][9] |

| Eye Damage/Irritation | Serious Eye Irritation, Category 2 (H319) | Warning | [4][8][9] |

| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 (H335) | Warning | [9] |

| Aquatic Hazard | Hazardous to the aquatic environment, long-term hazard, Category 3 (H412) | - | [8] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[6][10] However, it is known to be toxic and an irritant.[3][4][7] Depending on the intensity and duration of exposure, effects can range from mild irritation to severe tissue destruction.[6]

Table 3: Acute Toxicity Data

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Source(s) |

| LD50 (Lethal Dose, 50%) | Intraperitoneal | Mouse | 537 mg/kg | Details not reported other than lethal dose value | [5] |

Note: No data is available for carcinogenicity, mutagenicity, or reproductive toxicity.[6][10]

Experimental Protocols and Workflows

Detailed experimental protocols for specific toxicological studies on this compound are not available in the reviewed literature. However, safe handling workflows are critical when working with this chemical. The following diagrams illustrate logical workflows for safe handling and emergency response.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 367-12-4 [chemicalbook.com]

- 4. This compound | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:367-12-4 | Chemsrc [chemsrc.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound 98 367-12-4 [sigmaaldrich.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 2-Fluorophenol for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Synthesis, and Applications in Drug Discovery

Introduction

2-Fluorophenol is a versatile aromatic organic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical products. Its unique chemical properties, imparted by the presence of a fluorine atom at the ortho position to the hydroxyl group, make it a valuable precursor for introducing fluorine into more complex molecules. This strategic incorporation of fluorine can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and derivatization, and insights into its application in drug discovery, particularly as an enzyme inhibitor.

Commercial Suppliers and Manufacturers

A variety of chemical suppliers offer this compound in different grades and quantities, catering to the needs of both academic research and industrial-scale production. The selection of a supplier often depends on the required purity, quantity, and specific application. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Product Specifications of this compound

| Supplier | Purity/Assay | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥98% | 10 g, 100 g | 367-12-4 | C₆H₅FO | 112.10 |

| Thermo Scientific | ≥97.5% (GC) | 10 g, 50 g, 100 g | 367-12-4 | C₆H₅FO | 112.10 |

| TCI Chemicals | >98.0% (GC) | 25 g, 100 g, 500 g | 367-12-4 | C₆H₅FO | 112.10 |

| Chem-Impex | 98-100% (GC) | 25 g, 100 g, 250 g | 367-12-4 | C₆H₅FO | 112.10 |

| Otto Chemie | 98% | 25 g, 100 g, 1 kg | 367-12-4 | C₆H₅FO | 112.10 |

| ECHEMI (various) | Industrial Grade (98%, 99%, 99.9%) | Bulk quantities (e.g., 4 MT) | 367-12-4 | C₆H₅FO | 112.10 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 16.1 °C (lit.) | [3] |

| Boiling Point | 171-172 °C/741 mmHg (lit.) | [3] |

| Density | 1.256 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.511 (lit.) | [3] |

| Flash Point | 116 °F | [2] |

| Solubility | Soluble in common organic solvents and alkaline aqueous solutions. | [4] |

Experimental Protocols

The following section details selected experimental procedures for the synthesis of this compound and a key derivative, providing a foundation for its use in further synthetic applications.

Synthesis of this compound from Phenol (B47542)

Method: Direct fluorination of phenol using N-fluoro-2-chloropyridinium-6-sulfonate.

Procedure:

-

In a 25 ml flask flushed with argon, combine 42.4 mg (0.45 mmol) of phenol, 2 ml of dry 1,1,2-trichloroethane, and 95.3 mg (0.45 mmol) of N-fluoro-2-chloropyridinium-6-sulfonate.[5]

-

Immerse the flask in an oil bath preheated to 100°C and maintain the reaction for 49 hours.[5]

-

Upon completion, wash the reaction mixture with water to remove 2-chloropyridine-6-sulfonic acid.[5]

-

The organic layer can then be analyzed by gas chromatography to determine the yield of this compound.[5]

Synthesis of 2-Chloro-6-fluorophenol from this compound

Method: Chlorination of this compound using sodium hypochlorite (B82951).

Procedure:

-

Add this compound to a reaction vessel.

-

Slowly add an aqueous solution of sodium hypochlorite dropwise. The molar ratio of sodium hypochlorite to this compound should be between 1.0:1 and 2.0:1.[6]

-

Heat the reaction mixture to a temperature between 0 and 77°C and maintain it to allow for the formation of 2-chloro-6-fluorophenol.[6]

-

After the reaction is complete, add dilute hydrochloric acid to adjust the pH of the mixture to 5-6.5.[6]

-

Allow the mixture to stand and separate the organic phase.[6]

-

The collected organic phase, containing 2-chloro-6-fluorophenol, can then be purified and dried.[6]

Signaling Pathways and Biological Activity

This compound and its derivatives have garnered interest in drug discovery due to their potential to modulate various biological pathways. A notable area of investigation is their inhibitory effect on enzymes such as tyrosinase, which is implicated in melanin (B1238610) biosynthesis and Parkinson's disease through the oxidation of L-DOPA.[7]

Melanin Biosynthesis Pathway

The following diagram illustrates the key steps in melanin synthesis, a pathway that can be targeted by tyrosinase inhibitors. Phenolic compounds, including fluorinated phenols, can act as inhibitors in this pathway.

L-DOPA to Dopamine (B1211576) Conversion Pathway

This compound has been identified as a competitive inhibitor in the oxidation of L-DOPA, a precursor to the neurotransmitter dopamine.[7] The dysregulation of dopamine synthesis is a hallmark of Parkinson's disease.[8] The following diagram outlines the enzymatic conversion of L-Tyrosine to Dopamine.

Experimental and Drug Discovery Workflows

The development of novel therapeutics, particularly enzyme inhibitors, follows a structured workflow from initial concept to a potential drug candidate. This compound and its derivatives can be valuable starting points in such discovery pipelines.

General Workflow for Enzyme Inhibitor Drug Discovery

The diagram below outlines a typical workflow for the discovery and development of enzyme inhibitors, a process where fluorinated phenols can be employed as starting scaffolds.

Synthetic Workflow for a Fluorinated Drug Precursor

The synthesis of complex drug molecules often involves a multi-step process. The following diagram illustrates a representative workflow for the synthesis of a fluorinated aminophenol, a key intermediate in the development of various pharmaceuticals, starting from a fluorinated phenol.

Conclusion

This compound is a readily available and highly valuable chemical intermediate for researchers and professionals in the field of drug development. Its unique properties facilitate the synthesis of novel fluorinated compounds with enhanced biological activities. The provided data on suppliers, synthetic protocols, and its role in modulating key biological pathways underscore its importance as a foundational molecule in the pursuit of new therapeutic agents. The illustrative workflows offer a strategic framework for the integration of this compound and its derivatives into modern drug discovery and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | 367-12-4 [chemicalbook.com]

- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

2-Fluorophenol: A Versatile Biochemical Reagent in Life Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenol, a halogenated aromatic organic compound, has emerged as a significant biochemical reagent and a versatile building block in the landscape of life sciences and drug discovery. Its unique physicochemical properties, conferred by the presence of a fluorine atom ortho to the hydroxyl group, make it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of enzyme inhibitors and as a scaffold for novel therapeutics. We will delve into quantitative data on the biological activity of its derivatives, detailed experimental protocols for their evaluation, and visualizations of relevant biochemical pathways and experimental workflows.

Core Applications in Life Sciences

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of fluorine into organic molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target proteins.[2] Consequently, this compound serves as a crucial starting material for generating fluorinated compounds with therapeutic potential.[1][3]

This compound Derivatives as Enzyme Inhibitors: A Case Study on Aldose Reductase

A prominent example of the successful application of this compound in medicinal chemistry is the development of potent inhibitors of aldose reductase (ALR2).[4][5] ALR2 is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus.[4][6] The overactivation of this pathway in hyperglycemic conditions leads to the accumulation of sorbitol, causing cellular stress and damage in various tissues.[7]

Derivatives of this compound have been synthesized and shown to exhibit significant inhibitory activity against ALR2, with some compounds displaying IC50 values in the low micromolar and even submicromolar range.[5]

Quantitative Data: Inhibition of Aldose Reductase by this compound Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 2-fluoro-4-(1H-pyrrol-1-yl)phenol derivatives against rat lens aldose reductase.

| Compound ID | R-Group on Phenyl Ring | IC50 (µM) for ALR2 Inhibition |

| 1 | 4-H | 5.2 |

| 2 | 4-CH3 | 3.8 |

| 3 | 4-Cl | 1.5 |

| 4 | 4-Br | 0.443 |

| 5 | 4-F | 2.1 |

| 6 | 3,4-diCl | 0.9 |

Data adapted from a study on 2-fluoro-4-(1H-pyrrol-1-yl)phenol derivatives as aldose reductase inhibitors.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives in a life sciences research context.

Protocol 1: Synthesis of 2-Fluoro-4-(1H-pyrrol-1-yl)phenol Derivatives

This protocol describes a general method for the synthesis of the aldose reductase inhibitors discussed above.

Materials:

-

This compound

-

Appropriately substituted benzoyl chloride

-

Aluminum chloride (AlCl3)

-

Dichloromethane (CH2Cl2)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Friedel-Crafts Acylation: To a solution of this compound in dichloromethane, add aluminum chloride at 0°C.

-

Slowly add the substituted benzoyl chloride and stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction by carefully adding ice-cold water and then acidify with dilute HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663).

-

Purify the crude product by column chromatography on silica gel to obtain the acylated intermediate.

-

Paal-Knorr Pyrrole Synthesis: Reflux the acylated intermediate with pyrrole in the presence of a catalytic amount of p-toluenesulfonic acid in toluene (B28343) for 12-18 hours.

-

After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield the 2-fluoro-4-(1H-pyrrol-1-yl)phenol derivative.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of test compounds against aldose reductase.

Materials:

-

Partially purified aldose reductase from rat lenses

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate (B84403) buffer (pH 6.2)

-

Test compounds (dissolved in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in a 96-well plate.

-

Add various concentrations of the test compounds (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol is a general method to assess the cytotoxicity of this compound derivatives against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows discussed in this guide.

Caption: The Polyol Pathway and its inhibition by a this compound derivative.

Caption: General workflow for synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound stands as a valuable and versatile reagent in the field of life sciences. Its utility as a synthetic precursor for generating novel bioactive compounds, particularly enzyme inhibitors, is well-established. The case study of aldose reductase inhibitors demonstrates the potential of leveraging the unique properties of this compound to design potent and selective therapeutic agents. The experimental protocols provided herein offer a foundational framework for researchers to explore the biological activities of this compound derivatives. Future investigations into the direct effects of this compound on cellular signaling pathways and a broader range of enzymatic targets will undoubtedly continue to expand its role in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. benchchem.com [benchchem.com]

Environmental Fate and Impact of 2-Fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluorophenol (2-FP), an organofluorine compound, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its introduction into the environment, either through industrial discharge or as a metabolite of other compounds, necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, abiotic and biotic degradation pathways, ecotoxicological effects, and bioaccumulation potential. Due to a notable lack of specific experimental data for this compound, this guide incorporates data from analogous compounds, such as other halogenated phenols, and employs Quantitative Structure-Activity Relationship (QSAR) models to predict key environmental parameters. All predicted data are explicitly identified.

Physicochemical Properties

The environmental distribution and behavior of this compound are governed by its inherent physical and chemical properties. These properties influence its solubility in water, volatility, and potential to partition into soil, sediment, and biota. A summary of key physicochemical data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₅FO | [3] |

| Molecular Weight | 112.10 g/mol | [4] |

| CAS Number | 367-12-4 | [3] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [3][5] |

| Melting Point | 14-16 °C (61 °F) | [4][5] |

| Boiling Point | 151-152 °C (304-306 °F) at 760 mmHg | [4][5] |

| Density | 1.246 - 1.256 g/cm³ at 25 °C | [4][5] |

| Vapor Pressure | 1.19 mmHg at 25°C | [4] |

| Water Solubility | Soluble | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.7 (Predicted) | [4] |

Environmental Fate

The persistence and transformation of this compound in the environment are determined by a combination of abiotic and biotic processes.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation.

Hydrolysis: While specific hydrolysis data for this compound is scarce, phenolic compounds can undergo hydrolysis, particularly at elevated pH. However, the carbon-fluorine bond is generally strong and resistant to hydrolysis under typical environmental conditions. Studies on other fluorinated aromatic compounds suggest that hydrolysis is not a primary degradation pathway unless facilitated by other reactive species.[6]

Photolysis: Direct photolysis of this compound in water is not expected to be a significant degradation pathway. However, indirect photolysis, mediated by hydroxyl radicals (•OH) generated in sunlit waters, is a plausible route for its transformation. This process is a known degradation pathway for other phenolic compounds.[7]

Oxidation: this compound can be oxidized by strong oxidizing agents. In the environment, this can occur through reactions with hydroxyl radicals in the atmosphere and in water.

Biodegradation

Biodegradation by microorganisms is a critical process for the removal of organic pollutants from the environment. While specific studies on this compound are limited, the biodegradation of other halogenated phenols provides a likely model for its environmental fate.

Aerobic Biodegradation: Under aerobic conditions, bacteria are known to degrade phenolic compounds. The proposed pathway for this compound likely involves an initial hydroxylation to form a fluorocatechol intermediate. This is followed by the enzymatic cleavage of the aromatic ring, which can proceed via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. Subsequent reactions would lead to the breakdown of the molecule into smaller organic acids that can enter central metabolic cycles, with the eventual release of fluoride (B91410) ions.

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms can also degrade halogenated phenols. This process often begins with reductive dehalogenation, where the fluorine atom is removed and replaced with a hydrogen atom, yielding phenol (B47542). Phenol can then be further degraded through various anaerobic pathways.

Ecotoxicological Impact

The ecotoxicity of this compound to various aquatic and terrestrial organisms is a key consideration for its environmental risk assessment. Due to the limited availability of specific experimental data for this compound, the following table includes predicted values from QSAR models and data from the analogous compound, 2-chlorophenol, for comparison.

Table 2: Ecotoxicity of this compound and 2-Chlorophenol

| Organism | Endpoint | This compound (Predicted Value) | 2-Chlorophenol (Experimental Value) | Source |

| Fish (e.g., Pimephales promelas) | 96-hour LC₅₀ | 10 - 100 mg/L | 7.6 - 15.4 mg/L | [5][8] |

| Aquatic Invertebrate (Daphnia magna) | 48-hour EC₅₀ | 10 - 100 mg/L | 2.6 - 13.8 mg/L | [5][9] |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC₅₀ | 1 - 10 mg/L | 9.2 - 29 mg/L | [10][11] |

Note: Predicted values are derived from QSAR models based on the physicochemical properties of this compound and should be interpreted with caution.

The mechanism of toxicity for phenolic compounds generally involves the disruption of cell membranes and the uncoupling of oxidative phosphorylation, leading to impaired cellular energy production.[7] At the cellular level, exposure to phenols can induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage proteins, lipids, and DNA.[12][13]

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment, leading to a concentration higher than that in the surrounding medium. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kₒw) and measured by the bioconcentration factor (BCF).

The predicted Log Kₒw for this compound is 1.7, which suggests a low to moderate potential for bioaccumulation.[4] A BCF value can be estimated from the Log Kₒw using regression equations.

Table 3: Predicted Bioaccumulation Potential of this compound

| Parameter | Predicted Value | Indication |

| Log Kₒw | 1.7 | Low to moderate lipophilicity |

| Bioconcentration Factor (BCF) | < 100 L/kg | Low bioaccumulation potential |

A BCF value below 1000 is generally considered not to be bioaccumulative.[14] Therefore, this compound is not expected to significantly bioaccumulate in aquatic organisms.

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate and impact of this compound are crucial for generating reliable data. The following sections outline general methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Biodegradation Study (Based on OECD 301)

This protocol outlines a method for assessing the ready biodegradability of this compound in an aerobic aqueous medium.

Objective: To determine the potential for this compound to be rapidly and extensively biodegraded by aerobic microorganisms.

Methodology:

-

Test System: A manometric respirometry system to measure oxygen consumption.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, acclimated to the test substance if necessary.

-

Test Substance Concentration: A concentration of this compound that is not inhibitory to the microorganisms (e.g., 2-10 mg/L).

-

Procedure: The test substance, mineral medium, and inoculum are added to sealed vessels. Oxygen consumption is measured over a 28-day period. Control vessels with inoculum only and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.

Aquatic Toxicity Testing

Standardized acute toxicity tests are used to determine the concentration of a substance that causes adverse effects on aquatic organisms over a short period.

Fish Acute Toxicity Test (Based on OECD 203):

-

Test Organism: e.g., Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).[15][16][17]

-

Endpoint: Mortality (LC₅₀ - the concentration lethal to 50% of the test organisms).[15][16]

-

Procedure: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.[15][17]

Daphnia sp. Acute Immobilisation Test (Based on OECD 202):

-

Endpoint: Immobilisation (EC₅₀ - the concentration causing immobilisation in 50% of the daphnids).[8][18][19]

-

Procedure: Young daphnids (<24 hours old) are exposed to a series of this compound concentrations in a static system. The number of immobilised daphnids is recorded at 24 and 48 hours.[8][18][19]

Algal Growth Inhibition Test (Based on OECD 201):

-

Test Organism: e.g., Pseudokirchneriella subcapitata.

-

Exposure Duration: 72 hours.

-

Endpoint: Inhibition of growth (EC₅₀ - the concentration causing a 50% reduction in growth).

-

Procedure: A culture of exponentially growing algae is exposed to various concentrations of this compound. Algal growth is measured over 72 hours by cell counts or a surrogate measurement like fluorescence.

Signaling Pathways and Mechanism of Action

The specific signaling pathways affected by this compound have not been extensively studied. However, based on research on other phenolic compounds, potential mechanisms of toxicity at the cellular level can be inferred. Phenols are known to interact with cellular membranes, altering their fluidity and permeability. This can disrupt ion gradients and interfere with membrane-bound proteins, including enzymes and receptors.

Furthermore, some phenolic compounds have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[12] This can lead to the activation of stress-response signaling pathways, such as the Nrf2 pathway, and can ultimately trigger apoptosis (programmed cell death) if the damage is severe. The potential for this compound to act as an endocrine disruptor is an area that requires further investigation.

Conclusion and Future Directions

This compound is a compound with moderate acute toxicity to aquatic organisms and a low potential for bioaccumulation. While its persistence in the environment is not fully characterized due to a lack of specific experimental data, it is expected to undergo both abiotic and biotic degradation. The primary degradation pathways are predicted to be indirect photolysis and microbial degradation, likely proceeding through a fluorocatechol intermediate.

To provide a more definitive environmental risk assessment for this compound, further research is needed in the following areas:

-

Quantitative studies on abiotic degradation rates (hydrolysis and photolysis) under various environmental conditions.

-

Isolation and characterization of microorganisms capable of degrading this compound and elucidation of the specific metabolic pathways and enzymes involved.

-

Generation of empirical ecotoxicity data for a broader range of aquatic and terrestrial organisms, including chronic toxicity studies.

-

Experimental determination of the bioconcentration factor (BCF) in fish.

-

Investigation into the specific cellular signaling pathways affected by this compound to better understand its mechanism of toxicity.